molecular formula C19H18N6O2 B11134950 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11134950
M. Wt: 362.4 g/mol
InChI Key: VVVLTYHGMNQJTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic compound that combines an indole moiety with a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Methoxylation: The indole is then methoxylated at the 5-position using a suitable methylating agent such as dimethyl sulfate or methyl iodide.

    Attachment of the Ethyl Chain: The 2-position of the indole is functionalized with an ethyl chain, often through a Grignard reaction or alkylation.

    Formation of the Benzamide: The benzamide moiety is synthesized separately, typically starting from 4-aminobenzoic acid, which is converted to the corresponding benzoyl chloride and then reacted with the appropriate amine.

    Coupling: The final step involves coupling the indole derivative with the benzamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the benzamide group, converting it to the corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group on the indole can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amino derivatives of the benzamide.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Biological Research: The compound is used in studies related to receptor binding and signal transduction pathways.

    Chemical Biology: It serves as a probe to study the interactions between small molecules and biological macromolecules.

    Industrial Applications: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety can mimic the structure of natural ligands, allowing the compound to bind to serotonin receptors or other indole-binding proteins. This binding can modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide: Lacks the tetraazole ring but shares the indole and benzamide structure.

    N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide: Similar structure with a hydroxy group instead of a methoxy group on the indole.

    N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzoic acid: Contains a carboxylic acid group instead of an amide.

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide is unique due to the presence of both the methoxy-substituted indole and the tetraazole ring, which can confer distinct binding properties and biological activities compared to other similar compounds.

Properties

Molecular Formula

C19H18N6O2

Molecular Weight

362.4 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-4-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C19H18N6O2/c1-27-16-6-7-18-17(10-16)14(11-21-18)8-9-20-19(26)13-2-4-15(5-3-13)25-12-22-23-24-25/h2-7,10-12,21H,8-9H2,1H3,(H,20,26)

InChI Key

VVVLTYHGMNQJTN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=C(C=C3)N4C=NN=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.